7-Methoxyimidazo[1,2-a]pyridine
Overview
Description
7-Methoxyimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H8N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Scientific Research Applications
7-Methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
7-Methoxyimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Mode of Action
Other imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tuberculosis activity . They interact with their targets, the tuberculosis bacteria, and cause changes that inhibit the growth and proliferation of these bacteria .
Biochemical Pathways
Given its anti-tuberculosis activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication of tuberculosis bacteria .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of tuberculosis bacteria . This leads to a reduction in the bacterial load in the host, contributing to the treatment of tuberculosis.
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines, including 7-Methoxyimidazo[1,2-a]pyridine, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a wide range of applications in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its potential applications in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methoxyimidazo[1,2-a]pyridine can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another method involves the reaction of 4-methoxypyridin-2-amine with 2-chloroacetaldehyde in the presence of sodium bicarbonate and ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-7-carboxylic acid, while substitution reactions can introduce various functional groups at the nitrogen atom.
Comparison with Similar Compounds
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine scaffold.
Alpidem: An anxiolytic with a similar structure.
Saridipem: Another anxiolytic compound.
Olprinone: A heart-failure drug with the imidazo[1,2-a]pyridine core.
Uniqueness: 7-Methoxyimidazo[1,2-a]pyridine is unique due to its methoxy group at the 7-position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its specific applications and properties.
Properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARHRSPZSZITEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666269 | |
Record name | 7-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342613-71-2 | |
Record name | 7-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.